5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
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Overview
Description
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound that combines a diazonium salt with a naphthalene disulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 5-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require a low temperature and an acidic environment to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and cyanides, typically under acidic conditions.
Coupling Reactions: Phenols and amines are used, often in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include halogenated or cyanated derivatives.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is 5-chloro-2-methylaniline.
Scientific Research Applications
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in labeling and detection applications.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-bromo-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-chloro-2-methylbenzenediazonium;naphthalene-2,6-disulfonate
Uniqueness
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is unique due to its specific substitution pattern and the presence of both diazonium and disulfonate groups. This combination imparts distinct chemical reactivity and solubility properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94276-15-0 |
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Molecular Formula |
C24H18Cl2N4O6S2 |
Molecular Weight |
593.5 g/mol |
IUPAC Name |
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(8)4-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI Key |
RKYOJPJSEVANLF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N+]#N.CC1=C(C=C(C=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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